Estradiol-d4 (17-beta-Estradiol-d4)

概要

説明

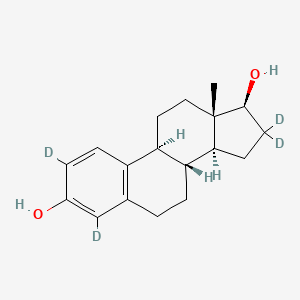

Estradiol-d4, also known as 17-beta-Estradiol-d4, is a deuterium-labeled form of Estradiol . Estradiol is a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females . It is the major estrogen secreted by the premenopausal ovary .

Synthesis Analysis

The synthesis of 17-beta-Estradiol-d4 involves complex biochemical processes. The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation .

Molecular Structure Analysis

The molecular structure of Estradiol-d4 is similar to that of Estradiol, with the difference being the presence of deuterium atoms . The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation .

Chemical Reactions Analysis

Estradiol-d4 undergoes various chemical reactions. For instance, it has been reported that estradiol degradation by a E2-degrading culture and activated sludge supernatant appeared to initiate at C-17 of ring D in E2, leading to the formation of a keto group .

科学的研究の応用

1. Determination of Ethinyl Estradiol in Human Plasma Estradiol-D4 is used in the development of a simple, rapid, and sensitive method for the determination of ethinyl estradiol in human plasma by liquid chromatography-tandem mass spectrometry . The drug is extracted from a plasma matrix using a Thermo ScientificTM SOLATM SCX solid phase extraction device with a reversed-phase protocol .

2. Analysis of Natural Estrogens in Dairy Milk Estradiol-D4 is used in the simultaneous determination of twelve natural estrogens in dairy milk using liquid–liquid extraction and solid-phase extraction coupled with gas chromatography-mass spectrometry . This method allows for the effective extraction of twelve natural estrogens in commercial dairy milk .

Bio-Analytical Method Development

Estradiol-D4 is used as an internal standard in the development and validation of bio-analytical methods . For instance, it is used in the separation of analyte and the Internal Standard (IS) Ethinyl Estradiol-d4 using SPE followed by LLE in plasma with TBME .

作用機序

Target of Action

Estradiol-D4 primarily targets estrogen receptors (ERs), specifically ERα and ERβ, which are nuclear hormone receptors. These receptors are widely distributed in various tissues, including the reproductive system, bones, cardiovascular system, and brain . The activation of these receptors plays a crucial role in regulating gene expression and maintaining physiological functions related to reproduction, bone density, and cardiovascular health.

Mode of Action

Upon binding to its receptors, Estradiol-D4 forms a receptor-ligand complex that translocates into the nucleus of the target cell. This complex then binds to estrogen response elements (EREs) on DNA, modulating the transcription of specific genes . This interaction leads to the synthesis of proteins that mediate the physiological effects of estrogen, such as cell proliferation, differentiation, and survival .

Biochemical Pathways

Estradiol-D4 influences several biochemical pathways, including:

These pathways collectively contribute to the regulation of cellular processes such as growth, differentiation, and apoptosis, impacting various tissues and organs.

Pharmacokinetics

The pharmacokinetics of Estradiol-D4 involves its absorption, distribution, metabolism, and excretion (ADME):

These properties influence its bioavailability and duration of action in the body.

Result of Action

At the molecular level, Estradiol-D4 induces the expression of genes involved in cell proliferation, differentiation, and survival. At the cellular level, it promotes the growth and maintenance of reproductive tissues, bone density, and cardiovascular health . Additionally, it modulates the immune response and has neuroprotective effects.

Action Environment

The efficacy and stability of Estradiol-D4 can be influenced by various environmental factors:

Safety and Hazards

将来の方向性

Future research could focus on the immunomodulatory effects of Estradiol-d4 on epithelial cells, which are the first line of defense against incoming bacteria . Additionally, the role of Estradiol-d4 in the regulation of cardiac mitochondrial function and Ca2+ ion channels could be explored further .

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-GKCQEISNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

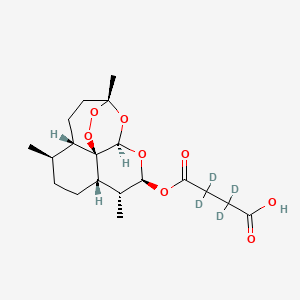

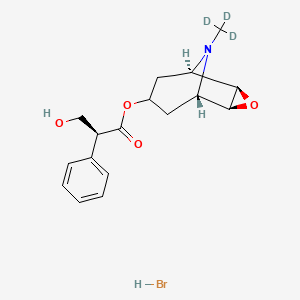

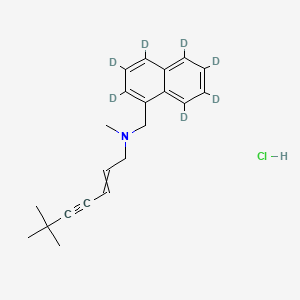

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the specific analytical techniques employed in these studies for Estradiol analysis using Estradiol-d4?

A: The research papers highlight the use of sophisticated analytical techniques coupled with Estradiol-d4 for precise Estradiol quantification. One study employed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following solid-phase extraction and liquid-liquid extraction to measure Estradiol in human plasma. [] Another study utilized gas chromatography-mass spectrometry (GC-MS) after solid-phase extraction and derivatization with N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) to determine Estradiol levels in fish liver tissue. [] These methods demonstrate the versatility of Estradiol-d4 as an internal standard across various matrices and analytical platforms.

Q2: Beyond analytical chemistry, how else is Estradiol-d4 used in pharmacological research?

A: Estradiol-d4 is also employed in pharmacological research to investigate the pharmacokinetics of exogenously administered 17β-estradiol. [] By using the deuterated form, researchers can distinguish between administered Estradiol-d4 and endogenously produced Estradiol, allowing for a more accurate assessment of absorption, distribution, metabolism, and excretion profiles.

Q3: What are the advantages of using a deuterated form of Estradiol in pharmacokinetic studies?

A: Using Estradiol-d4 in pharmacokinetic studies offers several advantages. [] Firstly, it allows researchers to administer Estradiol-d4 to subjects with pre-existing Estradiol levels (like OVX mice with low endogenous Estradiol) and accurately track the administered compound. [] Secondly, the use of mass spectrometry detection, specifically selected ion monitoring (SIM), enhances the sensitivity of these studies, enabling the detection of trace amounts of Estradiol-d4 in complex biological samples. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)